2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal
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Overview
Description
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal is an organic compound characterized by a cyclopentyl ring substituted with an aminomethyl group and a hydroxypropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclopentyl derivative.
Addition of the Hydroxypropanal Moiety: The final step involves the addition of the hydroxypropanal group through aldol condensation or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the hydroxypropanal moiety can be reduced to form alcohols.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxypropanal moiety can participate in redox reactions and covalent bonding. These interactions influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride
- 2-Amino-2-methyl-1-propanol
- 3-(Methylamino)propylamine
Comparison:
- Structural Differences: While similar compounds may share the cyclopentyl ring and aminomethyl group, the presence of the hydroxypropanal moiety in 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal makes it unique.
- Reactivity: The hydroxypropanal group introduces additional reactivity, allowing for a broader range of chemical transformations.
- Applications: The unique structure of this compound enables its use in specific applications where other similar compounds may not be suitable.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Biological Activity
Overview of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal
This compound is a chiral compound that belongs to the class of amino alcohols. Its structure suggests potential biological activity, particularly in the context of enzyme inhibition and receptor modulation. The presence of both amine and hydroxyl functional groups may confer significant interactions with biological targets.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, amino alcohols are known to interact with enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for diabetes treatment.
Receptor Modulation
The structural characteristics of this compound may also allow it to act as a modulator for various receptors:
- Adrenergic Receptors : Given its amine group, it may interact with adrenergic receptors, which are involved in cardiovascular and central nervous system functions.
- Serotonin Receptors : The presence of a hydroxyl group could facilitate interactions with serotonin receptors, impacting mood and anxiety pathways.
Case Studies and Research Findings
While there are no direct case studies specifically focusing on this compound, related compounds have been extensively studied. Here are some findings from analogous compounds:
Compound | Biological Activity | Reference |
---|---|---|
1-Amino-2-propanol | DPP-IV inhibition; antihyperglycemic effects | |
3-Methylcyclopentanol | Potential for receptor modulation |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of similar compounds can provide insights into the expected behavior of this compound:
- Absorption : The presence of a hydroxyl group typically enhances solubility and absorption in biological systems.
- Metabolism : Compounds with amino groups are often substrates for metabolic enzymes such as cytochrome P450.
- Toxicology : Preliminary assessments should consider potential toxicity; however, structural analogs generally exhibit low toxicity profiles.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal |
InChI |
InChI=1S/C10H19NO2/c1-8-3-4-10(5-8,6-11)9(2,13)7-12/h7-8,13H,3-6,11H2,1-2H3 |
InChI Key |
MZWGCHJYGSGBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C(C)(C=O)O |
Origin of Product |
United States |
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